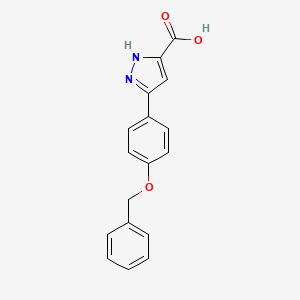

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYETQEMDKJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394731 | |

| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795260-68-3 | |

| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials.

Core Synthesis Pathway

The principal route for synthesizing 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. In this specific case, the key intermediate is a derivative of butanoic acid, which is first synthesized and then cyclized to form the pyrazole ring.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)acetophenone (Intermediate 1)

This initial step involves the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.

-

Materials: 4-hydroxyacetophenone, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid potassium carbonate and wash with acetone.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)acetophenone.

-

Step 2: Synthesis of Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate (Intermediate 2)

This step is a Claisen condensation between the protected acetophenone and diethyl oxalate to form the 1,3-dicarbonyl system required for pyrazole synthesis.

-

Materials: 4-(Benzyloxy)acetophenone, diethyl oxalate, sodium ethoxide (NaOEt), absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 4-(benzyloxy)acetophenone and diethyl oxalate dropwise at 0-5°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate.

-

Step 3: Synthesis of Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate (Intermediate 3)

The formation of the pyrazole ring is achieved by the reaction of the diketoester with hydrazine.

-

Materials: Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate, hydrazine hydrate (N₂H₄·H₂O), glacial acetic acid.

-

Procedure:

-

Dissolve the diketoester intermediate in glacial acetic acid.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

The product will precipitate out of solution. Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 4: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate, sodium hydroxide (NaOH), ethanol, water.

-

Procedure:

-

Suspend the pyrazole ester in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute HCl to a pH of 2-3.

-

The carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Quantitative Data Summary

The following table summarizes typical yields and melting points for analogous reactions found in the literature. These values should be considered as representative examples.

| Step | Product | Typical Yield (%) | Typical Melting Point (°C) |

| 1 | 4-(Benzyloxy)acetophenone | 90-95 | 93-95 |

| 2 | Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate | 75-85 | 110-112 |

| 3 | Ethyl 5-(4-aryl)-1H-pyrazole-3-carboxylate | 80-90 | Varies with aryl group |

| 4 | 5-(4-Aryl)-1H-pyrazole-3-carboxylic acid | 85-95 | >250 (with decomposition) |

Reaction Pathway Diagram

Caption: Chemical reaction pathway for the synthesis.

This guide provides a robust and well-documented pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available resources. Standard laboratory safety procedures should be followed at all times.

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and development purposes.

Chemical Identity and Structure

This compound belongs to the class of pyrazole carboxylic acids, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The core structure consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a carboxylic acid group and a benzyloxyphenyl group.

Molecular Structure:

The molecular formula for a closely related isomer, 5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid, is C₁₇H₁₄N₂O₃, with a molar mass of 294.3 g/mol .[1] These values are also applicable to the 4-benzyloxy isomer.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₃ | Inferred from isomer data[1] |

| Molar Mass | 294.3 g/mol | Inferred from isomer data[1] |

| pKa (Carboxylic Acid) | ~3.3 - 4.0 | Predicted, based on similar compounds[2] |

| Physical State | White to off-white solid | Expected |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Expected, based on similar compounds |

| logP | Not available | - |

Experimental Protocols

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. A general and effective method is the reaction of a 4-aryl-2,4-dioxobutanoic acid with hydrazine monohydrate.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process: first, the preparation of the precursor 4-(4-benzyloxyphenyl)-2,4-dioxobutanoic acid, followed by its cyclization with hydrazine.

Step 1: Synthesis of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid

This intermediate can be prepared via a Claisen condensation between ethyl oxalate and 4'-benzyloxyacetophenone.

Experimental Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Protocol (adapted from[2]):

-

Preparation of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of 4'-benzyloxyacetophenone and diethyl oxalate at 0-5 °C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with dilute acid and extract the product with a suitable organic solvent.

-

The resulting ester is then hydrolyzed using a base (e.g., NaOH) followed by acidification to yield the dioxobutanoic acid.

-

-

Synthesis of this compound:

-

Dissolve 4-(4-benzyloxyphenyl)-2,4-dioxobutanoic acid in glacial acetic acid.

-

To the stirred solution, add hydrazine monohydrate dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[2]

-

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the pyrazole ring.

-

Melting Point Analysis: To determine the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Biological and Pharmacological Context

While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.

-

Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various enzymes. For instance, certain 5-aryl-1H-pyrazole-3-carboxylic acids are known to be selective inhibitors of human carbonic anhydrases IX and XII.[2] Other pyrazole-containing compounds have been investigated as inhibitors of Mcl-1, an anti-apoptotic protein, for cancer therapy.[3]

-

Anticancer and Antioxidant Activity: The pyrazole nucleus is a key structural motif in several approved anticancer drugs. Numerous studies have demonstrated the cytotoxic and antioxidant properties of various substituted pyrazoles.[4]

-

Antimicrobial Activity: The pyrazole ring system is also associated with antimicrobial properties, with various derivatives showing activity against bacteria and fungi.

The presence of the benzyloxy group in the target molecule increases its lipophilicity, which may influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, which can be crucial for receptor binding and formulation development.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and the broader biological context of the pyrazole class. Further experimental studies are warranted to fully elucidate its physicochemical and pharmacological profile.

References

- 1. chembk.com [chembk.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in drug discovery and development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and protein kinase inhibitory effects. This document outlines a representative synthetic pathway, predicted spectroscopic data for structural confirmation, and a discussion of its potential biological significance. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this class of molecules.

Introduction

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their versatile biological activities make them attractive scaffolds for the design of novel therapeutic agents. This guide focuses on the structural elucidation of this compound, providing detailed experimental protocols and data interpretation to facilitate its synthesis and characterization.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, commencing with the preparation of the key intermediate, 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid, followed by cyclization with hydrazine.

Synthesis of 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid (Intermediate 1)

The synthesis of the dioxobutanoic acid intermediate involves a Claisen condensation reaction between 4-(benzyloxy)acetophenone and diethyl oxalate.

Experimental Protocol:

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add 4-(benzyloxy)acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate.

-

Hydrolyze the resulting ester without further purification by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the desired product, 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis of this compound (Target Compound)

The final step involves the cyclization of the dioxobutanoic acid intermediate with hydrazine hydrate.

Experimental Protocol:

-

Dissolve 4-(4-Benzyloxyphenyl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add hydrazine monohydrate (3.0 eq) dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir overnight.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis Workflow

Caption: A two-step synthesis of the target compound.

Structural Elucidation: Spectroscopic Data

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The following tables summarize the predicted and characteristic data based on analogous compounds.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3250 (broad) | N-H stretching (pyrazole) |

| 3000-2500 (broad) | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1610, 1500 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | Singlet | 1H | -COOH |

| ~7.45-7.30 | Multiplet | 5H | Benzyl aromatic protons |

| ~7.70 (d) | Doublet | 2H | Aromatic protons (ortho to pyrazole) |

| ~7.10 (d) | Doublet | 2H | Aromatic protons (ortho to benzyloxy) |

| ~7.00 (s) | Singlet | 1H | Pyrazole C4-H |

| ~5.15 (s) | Singlet | 2H | -O-CH₂-Ph |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | -COOH |

| ~158 | Aromatic C-O |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~137 | Benzyl aromatic C (quaternary) |

| ~129-127 | Aromatic CH carbons |

| ~126 | Aromatic C (para to benzyloxy) |

| ~115 | Aromatic CH (ortho to benzyloxy) |

| ~105 | Pyrazole C4 |

| ~70 | -O-CH₂-Ph |

Mass Spectrometry (MS)

| Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| ESI+ | 295.1026 | ~295.10 |

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, often acting as enzyme inhibitors.[2] Their planar structure and hydrogen bonding capabilities allow them to fit into the active sites of enzymes such as protein kinases. Aberrant protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The inhibition of protein kinase signaling pathways is a major focus of modern drug discovery. A plausible mechanism of action for a compound like this compound could involve the competitive inhibition of ATP binding to the kinase domain of a protein kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Potential Kinase Inhibition Pathway

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents a detailed, generalized synthesis protocol based on established methods for analogous pyrazole carboxylic acids. Furthermore, it includes tables of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from the analysis of closely related structures. This information serves as a valuable resource for the synthesis, characterization, and further investigation of this target molecule.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the protection of a phenolic group, followed by a Claisen-type condensation to form a key diketone intermediate, and finally, cyclization with hydrazine to construct the pyrazole ring and subsequent hydrolysis.

Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one

A mixture of 1-(4-hydroxyphenyl)ethan-1-one (1 equivalent), benzyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield 1-(4-(benzyloxy)phenyl)ethan-1-one.

Step 2: Synthesis of 1-(4-(Benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

The 1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) at an elevated temperature. The reaction progress is monitored by TLC. After the starting material is consumed, the excess DMF-DMA is removed under reduced pressure to afford the crude enaminone intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylate

The crude 1-(4-(benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is dissolved in a suitable solvent like ethanol. To this solution, hydrazine hydrate (1.2 equivalents) is added, and the mixture is refluxed. The reaction leads to the formation of the pyrazole ring. After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the ethyl ester of the target compound.

Step 4: Synthesis of 5-(4-(Benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid

The purified ethyl 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylate is subjected to hydrolysis. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol. The reaction is monitored by TLC. Once the hydrolysis is complete, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to yield 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.70 | d | 2H | Ar-H (ortho to pyrazole) |

| ~7.45-7.30 | m | 5H | Ar-H (benzyl) |

| ~7.10 | d | 2H | Ar-H (meta to pyrazole) |

| ~6.80 | s | 1H | Pyrazole-H |

| ~5.15 | s | 2H | -OCH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | -COOH |

| ~159.0 | Ar-C (para to pyrazole, C-O) |

| ~148.0 | Pyrazole C-5 |

| ~140.0 | Pyrazole C-3 |

| ~137.0 | Ar-C (ipso, benzyl) |

| ~128.8 | Ar-C (benzyl) |

| ~128.2 | Ar-C (benzyl) |

| ~127.8 | Ar-C (benzyl) |

| ~127.5 | Ar-C (ortho to pyrazole) |

| ~123.0 | Ar-C (ipso, benzyloxyphenyl) |

| ~115.5 | Ar-C (meta to pyrazole) |

| ~105.0 | Pyrazole C-4 |

| ~70.0 | -OCH₂- |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch (pyrazole) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1610, 1500 | C=C and C=N stretch (aromatic and pyrazole rings) |

| ~1250 | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~296 | [M]⁺ (Molecular Ion) |

| ~252 | [M - CO₂]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

The Ascendant Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents. When functionalized with a carboxylic acid moiety, these scaffolds exhibit a remarkable breadth of biological activities, positioning them as privileged structures in medicinal chemistry. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of recently developed pyrazole carboxylic acid derivatives, supplemented with detailed experimental protocols and mechanistic insights to aid in future drug discovery endeavors.

Anticancer Activity: Targeting Cell Proliferation and Survival

Novel pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, demonstrating significant efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).

Quantitative Anticancer Data

The cytotoxic effects of various pyrazole carboxylic acid derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based analogs | HCT-116 | 3.82 | [1] |

| Pyrazole-based analogs | HCT-116 | 0.96 | [1] |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 (24h) | [2][3] |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 6.45 (48h) | [2][3] |

| Polysubstituted pyrazole derivatives | HepG2 | 2 | [4] |

| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [4] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | HepG2 | 13.14 | [5] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | MCF-7 | 8.03 | [5] |

Mechanism of Action: Induction of Apoptosis via ROS Generation

A prominent anticancer mechanism of pyrazole carboxylic acids involves the induction of apoptosis, or programmed cell death, through the excessive generation of ROS within cancer cells. This oxidative stress triggers a cascade of events leading to cell demise.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain pyrazole derivatives act as potent inhibitors of CDK2, a key enzyme in cell cycle progression. By blocking CDK2 activity, these compounds can arrest the cell cycle, typically at the G1/S phase transition, and induce apoptosis.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory efficacy of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.

| Compound Class | Animal Model | Edema Inhibition (%) | Reference |

| Diarylpyrazole sulfonamides | Rat | 64.28 | [6] |

| N-Phenyl anthranilic acid-based 1,3,4-oxadiazoles | Rat | comparable to salicylic acid | [7] |

| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Rat | Good activity compared to diclofenac | [8] |

Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A growing body of evidence highlights the potential of pyrazole carboxylic acids as effective antimicrobial agents against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial potency is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [9] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [10] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [10] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [10] |

| Trifluorophenyl-substituted pyrazoles | Staphylococcus aureus (including MRSA) | as low as 0.39 | [11] |

| Trifluorophenyl-substituted pyrazoles | Staphylococcus epidermidis | 1.56 | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds.

MTT Assay for Cytotoxicity

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 492 nm and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2][12]

Carrageenan-Induced Paw Edema Assay

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylic acid derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Induction of Edema: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[8]

Agar Well Diffusion Assay for Antimicrobial Activity

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 100 µL) of the pyrazole carboxylic acid derivative solution at a known concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

-

MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that inhibits visible growth is recorded.[13][14]

CDK2 Inhibition Assay

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase assay buffer.

-

Inhibitor Addition: Add the pyrazole carboxylic acid derivatives at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescent assay like Kinase-Glo®).

-

Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.[1][15]

Conclusion and Future Directions

The diverse and potent biological activities of novel pyrazole carboxylic acids underscore their immense potential in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, in-depth investigations into their pharmacokinetic and toxicological profiles are essential to translate these promising preclinical findings into clinically effective therapeutics. The continued exploration of the pyrazole carboxylic acid scaffold is poised to yield a new generation of drugs to combat cancer, inflammation, and infectious diseases.

References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publishatcj.com [publishatcj.com]

- 13. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Substituted Pyrazole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of substituted pyrazole analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The versatility of the pyrazole ring allows for the introduction of various substituents, leading to a diverse chemical space with a wide range of biological activities.[1] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[3] This guide will delve into the synthetic strategies employed to create these valuable analogues and the biological evaluation that underpins their therapeutic potential.

Synthetic Methodologies

The synthesis of substituted pyrazoles can be broadly categorized into classical and modern methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

-

Step 1: Synthesis of Chalcone. To a solution of an appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.

-

Step 2: Cyclization to Pyrazole. A mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine) (5 mmol) in glacial acetic acid (15 mL) is refluxed for 8-10 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the 1,3,5-trisubstituted pyrazole.[4]

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave irradiation, offer significant advantages, including reduced reaction times, higher yields, and often milder reaction conditions.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivatives

A mixture of a 1,3-dicarbonyl compound (1 mmol), a hydrazine derivative (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., acetic acid, 2-3 drops) in a suitable solvent (e.g., ethanol, 5 mL) is placed in a sealed microwave vessel. The reaction mixture is irradiated in a microwave synthesizer at a specified temperature (e.g., 100-120 °C) and power (e.g., 150 W) for a short duration (e.g., 5-15 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired pyrazole derivative.

Biological Activities and Quantitative Data

Substituted pyrazole analogues have demonstrated a remarkable range of biological activities. This section summarizes key quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Pyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5]

| Compound/Analogue | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-fused Curcumin Analogue 12 | Tubulin Polymerization | MDA-MB-231 | 5.21 | [5] |

| Pyrazole-fused Curcumin Analogue 13 | Tubulin Polymerization | HepG2 | 3.64 | [5] |

| Phthalazine-piperazine-pyrazole conjugate | - | MCF7 | 0.96 | [6] |

| Phthalazine-piperazine-pyrazole conjugate | - | A549 | 1.40 | [6] |

| Benzoxazine-pyrazole hybrid 22 | EGFR | - | 0.61 | [6] |

| Benzoxazine-pyrazole hybrid 23 | EGFR | - | 0.51 | [6] |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | - | HepG2 | 10.05 | [5] |

| Pyrazolo[1,5-a]pyrimidine derivative 30 | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [5] |

| Diphenyl pyrazole–chalcone 6b | - | HNO-97 | 10 | [7] |

| Diphenyl pyrazole–chalcone 6d | - | HNO-97 | 10.56 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole analogues are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3]

| Compound/Analogue | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole derivative 2a | COX-2 | 19.87 | - | [3] |

| Pyrazole derivative 3b | COX-2 | 39.43 | 22.21 | [3] |

| Pyrazole derivative 4a | COX-2 | 61.24 | 14.35 | [3] |

| Pyrazole derivative 5b | COX-2 | 38.73 | 17.47 | [3] |

| Pyrazole derivative 5e | COX-2 | 39.14 | 13.10 | [3] |

| Lipoxygenase Inhibitor 2g | Lipoxygenase | 80 µM | - | [8] |

Antimicrobial Activity

Pyrazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-hydrazone 6 | S. aureus | 0.78-1.56 | [9] |

| Naphthyl-substituted pyrazole-hydrazone 6 | A. baumannii | 0.78-1.56 | [9] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | E. coli 1924 | 1 | [9] |

| Benzofuran-substituted pyrazole 20 | K. pneumonia | 3.91 | [9] |

| Benzofuran-substituted pyrazole 20 | S. aureus | 7.81 | [9] |

| Pyrazolopyridinone-fused imidazopyridine 33 | S. epidermidis | 0.39 | [9] |

| Hydrazone 21a | S. aureus | 2.9-7.8 | [2] |

| Hydrazone 21a | A. niger | 2.9-7.8 | [2] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrazole analogues and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10][11]

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test pyrazole analogue at various concentrations in Tris-HCl buffer for 15 minutes at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 2 minutes) at 37 °C.

-

Reaction Termination and Analysis: The reaction is terminated by adding a solution of HCl. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test pyrazole analogue is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][13]

Signaling Pathways and Visualizations

The biological effects of substituted pyrazole analogues are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

General Experimental Workflow

The discovery and development of novel pyrazole analogues typically follow a structured workflow, from initial synthesis to biological evaluation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[6][14]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is often hyperactivated in various cancers.[15]

Conclusion

Substituted pyrazole analogues represent a highly valuable class of compounds in drug discovery. The synthetic versatility of the pyrazole core, coupled with its favorable pharmacological properties, continues to drive the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from synthetic protocols and quantitative activity data to the underlying mechanisms of action. It is anticipated that this resource will aid researchers in the design and synthesis of the next generation of pyrazole-based drugs.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. actascientific.com [actascientific.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Predicting the Mechanism of Action for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action for the novel compound 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid. Based on extensive analysis of existing literature for structurally related pyrazole-3-carboxylic acid derivatives, the primary predicted mechanism is the selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII. These isoforms are transmembrane enzymes highly expressed in numerous solid tumors and are key regulators of tumor pH homeostasis, promoting cancer cell survival, proliferation, and metastasis. This document provides a comprehensive overview of the predicted biological targets, the downstream signaling consequences of their inhibition, detailed experimental protocols for mechanism validation, and a summary of expected quantitative data.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1] The 5-aryl-1H-pyrazole-3-carboxylic acid moiety, in particular, has emerged as a promising pharmacophore for targeting a variety of diseases. The subject of this guide, this compound, is a novel compound with therapeutic potential. Understanding its mechanism of action is critical for its future development as a therapeutic agent.

Predicted Mechanism of Action: Inhibition of Carbonic Anhydrases IX and XII

The principal predicted mechanism of action for this compound is the selective inhibition of the tumor-associated human carbonic anhydrase isoforms IX and XII.

2.1. Biological Rationale

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the hypoxic microenvironment of solid tumors, the expression of CA IX and CA XII is significantly upregulated.[2] These enzymes are located on the cell surface with their catalytic domains facing the extracellular space.[2] By catalyzing the hydration of CO2, they contribute to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[2][3] Inhibition of CA IX and XII is therefore a promising anti-cancer strategy.[2]

2.2. Structure-Activity Relationship (SAR) and Prediction

Studies on a series of 23 congeneric 5-phenyl-pyrazole-3-carboxylic acids have shown that these compounds selectively inhibit hCA IX and XII over the cytosolic isoforms hCA I and II. A key finding from these studies is that derivatives with bulkier substituents in the para-position of the 5-phenyl ring exhibit potent inhibition of hCA XII. The 4-benzyloxy group of the title compound is a bulky para-substituent, suggesting a strong likelihood of potent hCA XII inhibition.

Predicted Signaling Pathway

The inhibition of CA IX and XII by this compound is predicted to disrupt pH regulation in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. This disruption of pH homeostasis can trigger downstream signaling events that inhibit tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on published data for analogous compounds.

Table 1: Predicted Carbonic Anhydrase Inhibition Constants (Ki)

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Index (XII/II) |

| This compound | >50 (Predicted) | >50 (Predicted) | 5-25 (Predicted) | <10 (Predicted) | >5 (Predicted) |

| 5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid | >100 | >100 | 27.4 | 8.5 | 11.8 |

| 5-(Biphenyl-4-yl)-1H-pyrazole-3-carboxylic acid | >100 | >100 | 48.2 | 9.2 | 10.9 |

| Acetazolamide (Standard Inhibitor)[1] | 0.25 | 0.012 | 0.025 | 0.0057 | 2.1 |

Table 2: Predicted Cellular Effects

| Assay | Metric | Predicted Outcome with Treatment |

| Cell Viability (e.g., MTT Assay) | IC50 | 10-50 µM in CA IX/XII expressing cells |

| Extracellular pH Measurement | ΔpH | Increase in extracellular pH |

| Intracellular pH Measurement | ΔpH | Decrease in intracellular pH |

| Cell Migration (Wound Healing Assay) | % Wound Closure | Significant reduction |

| Cell Invasion (Transwell Assay) | % Invasion | Significant reduction |

Experimental Protocols

5.1. Synthesis of this compound

A plausible two-step synthesis involves the preparation of the ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-(4-benzyloxyphenyl)-1H-pyrazole-3-carboxylate [4]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol.

-

Claisen Condensation: To the sodium ethoxide solution, add diethyl oxalate (1 equivalent) and 4-benzyloxyacetophenone (1 equivalent) dissolved in absolute ethanol. Stir the mixture at room temperature for 24-48 hours.

-

Cyclization: To the resulting suspension of the dioxo-ester, add a solution of hydrazine hydrate (1.1 equivalents) in glacial acetic acid. Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure ethyl ester.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to 60°C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

5.2. Stopped-Flow CO2 Hydrase Assay for CA Inhibition This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of CO2.

-

Reagents: An assay solution containing a pH indicator (e.g., phenol red) in a suitable buffer (e.g., Tris-HCl) is prepared. A CO2-saturated water solution is also prepared.

-

Procedure: The enzyme and inhibitor are pre-incubated. The enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated solution in a stopped-flow spectrophotometer.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH changes due to the hydration of CO2.

-

Analysis: The initial rate of the reaction is calculated. Inhibition constants (Ki) are determined by measuring the rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

5.3. Cell-Based Assay for Intracellular and Extracellular pH Measurement [5][6] This assay confirms the effect of the inhibitor on pH regulation in cancer cells.

-

Cell Culture: Plate CA IX/XII-expressing cancer cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of the test compound.

-

Dye Loading (for intracellular pH): Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Measurement: Measure the fluorescence ratio at two excitation wavelengths to determine the intracellular pH. For extracellular pH, a pH-sensitive microelectrode can be used in the culture medium.

-

Calibration: Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore like nigericin in buffers of known pH.

5.4. Wound Healing (Scratch) Assay for Cell Migration [7] This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.

-

Cell Culture: Grow a confluent monolayer of cancer cells in a culture plate.

-

Scratch: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing the test compound.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12-24 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for predicting and validating the mechanism of action.

Conclusion

The available evidence strongly suggests that this compound acts as a selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII. This predicted mechanism of action provides a solid foundation for its further investigation as a potential anti-cancer therapeutic. The experimental protocols outlined in this guide offer a clear path for the validation of this hypothesis and the continued development of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bio-protocol.org [bio-protocol.org]

In Silico Modeling and Docking of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties to achieve high affinity and selectivity for various biological targets.[2] In modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3][4] This guide provides a technical overview of the core methodologies used in the computational modeling and molecular docking of pyrazole derivatives, aimed at researchers, scientists, and drug development professionals.

Core Methodologies & Experimental Protocols

The rational design of novel pyrazole-based therapeutic agents heavily relies on a synergistic relationship between experimental synthesis and computational analysis.[5] Key in silico techniques include molecular docking to predict binding conformations, molecular dynamics to assess complex stability, and ADMET profiling to forecast pharmacokinetic properties.[6][7][8]

A. General In Silico Workflow

The computational drug design process for pyrazole derivatives typically follows a structured workflow. This begins with the identification of a biological target and proceeds through ligand and protein preparation, molecular docking, and post-docking analysis, including evaluation of pharmacokinetic properties.

Caption: A typical workflow for in silico drug design of pyrazole derivatives.

B. Detailed Experimental Protocols

1. Protein Preparation:

-

Objective: To prepare the target protein structure for docking by correcting structural issues and defining the binding site.

-

Protocol:

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, SRC Kinase, COX-2) from the Protein Data Bank (PDB).[9][10][11]

-

Initial Cleaning: Remove all non-essential molecules, including water, co-ligands, and ions from the PDB file.

-

Protonation and Repair: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The OPLS4 force field is commonly used for this step.[11]

-

Binding Site Definition: Define the active site for docking. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by using site-finding algorithms.[12]

-

2. Ligand Preparation:

-

Objective: To generate low-energy, 3D conformations of the pyrazole derivatives for docking.

-

Protocol:

-

2D to 3D Conversion: Draw the 2D structures of the pyrazole derivatives and convert them into 3D structures using software like ChemDraw or MarvinSketch.

-

Tautomer and Ionization States: Generate possible tautomers and ionization states relevant to physiological pH (e.g., using LigPrep).[11]

-

Energy Minimization: Minimize the energy of each ligand structure to obtain a stable conformation. This is often done using a force field like MMFF94 or OPLS4.

-

File Format Conversion: Convert the prepared ligand structures into the appropriate file format for the docking software (e.g., .pdbqt for AutoDock Vina).[12]

-

3. Molecular Docking:

-

Objective: To predict the preferred binding mode and affinity of a pyrazole derivative within the active site of the target protein.[12]

-

Protocol (using AutoDock Vina as an example):

-

Input Files: Provide the prepared protein (receptor) and ligand files in .pdbqt format.

-

Grid Box Configuration: Define the search space (grid box) covering the entire binding pocket of the protein.

-

Docking Execution: Run the docking simulation. AutoDock Vina uses an iterated local search global optimizer to explore ligand conformations and orientations within the grid box.[12][13]

-

Analysis of Results: The software outputs several binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[2] Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein residues.

-

4. ADMET Prediction:

-

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives to identify candidates with drug-like characteristics.[7]

-

Protocol:

-

Web Server Utilization: Use online web servers such as SwissADME and pkCSM.[7][14][15]

-

Property Calculation: Input the SMILES or draw the structure of the pyrazole derivatives. The servers will calculate various descriptors, including:

-

Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five and Veber's rules to filter for compounds with good oral bioavailability potential.[12][14]

-

Data Presentation: Case Studies on Pyrazole Derivatives

In silico studies have successfully identified potent pyrazole derivatives against various therapeutic targets. The quantitative data from these studies, including docking scores and experimental validation (e.g., IC50 values), are crucial for structure-activity relationship (SAR) analysis.

Table 1: Pyrazole Derivatives as Kinase Inhibitors

Kinases are critical targets in oncology, and pyrazole derivatives have shown significant inhibitory potential.[9][10]

| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |

| Compound 3i | VEGFR-2 | - | Cys919, Asp1046 (H-bonds) | 8.93 nM | [17][18] |

| Compound 3a | VEGFR-2 | - | Cys919, Asp1046 (H-bonds) | 38.28 nM | [17] |

| Compound 25 | RET Kinase | - | - | 1.58 nM (pIC50=8.8) | [9] |

| M74 | c-KIT | -6.9 | - | - | [6] |

| Compound I | CDC7 Kinase | -8.459 | Glu66, Lys90, Met134 | - | [11] |

| Compound II | CDC7 Kinase | -7.784 | Glu66, Lys90, Met134 | - | [11] |

Table 2: Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents

| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Application | Reference |

| Compound 12 | COX-2 | - | - | Anti-inflammatory | [19] |

| Compound 3a | Aspartic Protease | -7.46 | Cys37, Asp40 | Antimicrobial | [20] |

| Compound 8 | Aspartic Protease | -8.75 | - | Antimicrobial | [20] |

| Various | Tyrosyl-tRNA Synthetase | - | - | Antimicrobial | [1][21] |

Signaling Pathways and Logical Relationships

Visualizing the mechanism of action and the logical flow of analysis is critical for understanding the role of pyrazole derivatives.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[17][18] Pyrazole derivatives have been designed to inhibit the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling.

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Relationship Between In Silico Techniques

The various computational techniques are not isolated but form an integrated pipeline where the output of one stage informs the next. This logical relationship ensures a comprehensive evaluation of potential drug candidates.

References

- 1. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 6. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. ajol.info [ajol.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijnrd.org [ijnrd.org]

- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemmethod.com [chemmethod.com]

- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 18. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. rjptonline.org [rjptonline.org]

A Literature Review of Benzyloxyphenyl-Substituted Pyrazoles: Synthesis, Bioactivity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyloxyphenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive review of this important class of compounds, focusing on their synthesis, key biological targets, and structure-activity relationships (SAR). We delve into their roles as anti-inflammatory agents via Cyclooxygenase (COX) inhibition and as anticancer agents through kinase modulation. This paper summarizes quantitative biological data, details common experimental protocols, and provides visual diagrams of synthetic routes and signaling pathways to serve as a resource for researchers in drug discovery and development.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. When substituted with a benzyloxyphenyl moiety, the resulting compounds gain favorable pharmacokinetic properties and can be tailored to achieve high potency and selectivity for specific enzymes and receptors.

This structural class is famously exemplified by Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[3] Beyond inflammation, derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][5][6] This review will explore the core aspects of their chemistry and pharmacology, providing a foundational guide for professionals in the field.

General Synthesis Strategies

The most prevalent method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2] The benzyloxyphenyl group can be introduced either prior to pyrazole formation (on the ketone precursor) or post-cyclization. A common workflow begins with the Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), which then undergoes cyclization with a hydrazine.[3]

General Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of benzyloxyphenyl-substituted pyrazoles.

Experimental Protocols: Synthesis

A representative protocol for pyrazole synthesis via a chalcone intermediate is described below, adapted from procedures found in the literature.[3][7]

-

Chalcone Synthesis: An appropriate benzyloxyphenyl acetophenone (1 equiv.) and a substituted aromatic aldehyde (1 equiv.) are dissolved in an alcoholic solvent (e.g., ethanol). An aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise, and the mixture is stirred at room temperature for several hours until a precipitate forms. The solid chalcone is collected by filtration, washed with cold water, and recrystallized.

-

Pyrazole Formation: The synthesized chalcone (1 equiv.) and a substituted hydrazine hydrochloride (1.1 equiv.) are refluxed in a solvent such as absolute ethanol or glacial acetic acid for 6-12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final benzyloxyphenyl-substituted pyrazole.

Biological Activities and Signaling Pathways

Anti-Inflammatory Activity: COX Inhibition

A primary mechanism of action for many benzyloxyphenyl pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain.[8] While non-selective NSAIDs inhibit both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), selective COX-2 inhibitors were developed to reduce gastrointestinal side effects.[8] Celecoxib and its analogues are prominent examples of pyrazole-based selective COX-2 inhibitors.

Anticancer Activity: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been extensively developed as kinase inhibitors, targeting pathways such as EGFR, BRAF, AKT, and others.[9][10][11] Their mechanism often involves competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation.

Quantitative Data Summary

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. The tables below summarize inhibitory and effective dose data for selected benzyloxyphenyl pyrazole analogues from the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

| Compound Reference | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Celecoxib[12] | 4-SO₂NH₂ | 7.7 | 0.07 | 110 |

| Analogue 10a[12] | 4-SO₂Me | 8.3 | 0.19 | 43.7 |

| Analogue 10b[12] | 4-SO₂NH₂ | 258 | 0.73 | 353.4 |

| Chloro Analogue 7f[8] | Salicylic Acid | 0.0057 | 4.38 | 0.0013 (COX-1 Selective) |

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index > 1 indicates COX-2 selectivity; < 1 indicates COX-1 selectivity.

Table 2: In Vivo Anti-Inflammatory Activity

| Compound Reference | ED₅₀ (mg/kg, p.o.) | Animal Model |

|---|---|---|

| Celecoxib[13] | 10.8 | Carrageenan-induced paw edema (Rat) |

| Ibuprofen[13] | 67.4 | Carrageenan-induced paw edema (Rat) |

| Pyrazole Analogue[13] | 27.7 | Carrageenan-induced paw edema (Rat) |

ED₅₀: Half maximal effective dose. The dose that produces 50% of the maximum response.

Experimental Protocols: Biological Assays

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[14][15]

-

Animal Preparation: Male Wistar rats or Swiss albino mice are fasted overnight with free access to water.

-

Compound Administration: Animals are divided into groups: a control group (vehicle), a reference group (e.g., Indomethacin or Celecoxib), and test groups. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose.

-

Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Outlook